molecular formula C12H15NO3S B13962787 6-(3-Methoxyphenoxymethyl)-3,4,5,6-tetrahydro-2H-1,3-oxazine-2-thione CAS No. 57841-35-7

6-(3-Methoxyphenoxymethyl)-3,4,5,6-tetrahydro-2H-1,3-oxazine-2-thione

Cat. No.: B13962787
CAS No.: 57841-35-7
M. Wt: 253.32 g/mol
InChI Key: YAVKMGHDHFYXFX-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrahydro-6-(3-methoxyphenoxymethyl)-2H-1,3-oxazine-2-thione is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features an oxazine ring fused with a thione group, making it a subject of study in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6-Tetrahydro-6-(3-methoxyphenoxymethyl)-2H-1,3-oxazine-2-thione typically involves the reaction of 3-methoxyphenol with formaldehyde and thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazine-thione ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,4,5,6-Tetrahydro-6-(3-methoxyphenoxymethyl)-2H-1,3-oxazine-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide facilitate nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted oxazine-thione derivatives.

Scientific Research Applications

3,4,5,6-Tetrahydro-6-(3-methoxyphenoxymethyl)-2H-1,3-oxazine-2-thione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5,6-Tetrahydro-6-(3-methoxyphenoxymethyl)-2H-1,3-oxazine-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The thione group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.

    Quinoline-2,4-diones: Display unique tautomeric forms and have significant biological importance.

    Pyranoquinolones: Synthesized via reactions involving quinolin-2-ones and show diverse biological activities.

Uniqueness

3,4,5,6-Tetrahydro-6-(3-methoxyphenoxymethyl)-2H-1,3-oxazine-2-thione is unique due to its oxazine-thione structure, which imparts distinct chemical reactivity and biological properties. Unlike other similar compounds, it features a methoxyphenyl group that enhances its potential for various chemical modifications and applications.

Properties

CAS No.

57841-35-7

Molecular Formula

C12H15NO3S

Molecular Weight

253.32 g/mol

IUPAC Name

6-[(3-methoxyphenoxy)methyl]-1,3-oxazinane-2-thione

InChI

InChI=1S/C12H15NO3S/c1-14-9-3-2-4-10(7-9)15-8-11-5-6-13-12(17)16-11/h2-4,7,11H,5-6,8H2,1H3,(H,13,17)

InChI Key

YAVKMGHDHFYXFX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCC2CCNC(=S)O2

Origin of Product

United States

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